molecular formula C17H19N3S B5803446 4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE

4-AMINO-2,6-DIHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXANE]-2-THIONE

Cat. No.: B5803446
M. Wt: 297.4 g/mol
InChI Key: ZJIGLUBVIVSCKR-UHFFFAOYSA-N
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Description

4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-aminospiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c18-15-13-14(19-16(21)20-15)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIGLUBVIVSCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=S)N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione typically involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate. This reaction is followed by cyclization of the intermediate thiourea to form the desired spiro compound . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of spiroquinazoline-thione derivatives typically involves cyclocondensation and Dimroth rearrangement, as observed in structurally related compounds .

Dimroth Rearrangement

For triazine-linked analogs (e.g., compounds 7a and 8a–c in ), heating under alkaline conditions (1N NaOH) induces a Dimroth rearrangement, where exocyclic and endocyclic nitrogen atoms exchange positions. This reaction alters the distance between the zinc-binding group (ZBG) and the lipophilic tail, potentially enhancing biological activity . While not directly reported for the target compound, similar reactivity is plausible due to the presence of a triazine-like quinazoline core.

Aldol Condensation

Active methylene groups in related compounds (e.g., compound 10 in ) undergo aldol condensation with benzaldehydes to form α,β-unsaturated nitriles. For the target compound, analogous reactivity could occur at the thione or amino groups, leading to extended conjugation systems .

Reactivity of Functional Groups

The thione (-C=S) and amino (-NH₂) groups are key reactive sites.

Thione Group Reactivity

  • Alkylation : Thiones react with alkyl halides (e.g., methyl iodide) to form thioethers (-S-alkyl).

  • Oxidation : Strong oxidants (e.g., H₂O₂) may convert -C=S to -C=O, yielding a ketone derivative.

Amino Group Reactivity

  • Acylation : Reacts with acetyl chloride to form acetamide derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine linkages.

Comparative Stability and Reactivity

The spirocyclic framework and conjugation with the benzoquinazoline system likely stabilize the thione group, reducing its susceptibility to hydrolysis compared to acyclic thiones. This stability is evident in analogs like 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol (PubChem CID: 6484563) and 5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione (PubChem CID: 793656) , which retain their thione functionality under standard conditions.

Potential Reaction Pathways

Reaction TypeConditionsExpected Product
Dimroth Rearrangement 1N NaOH, refluxRearranged amino-triazine derivative
Aldol Condensation TEA, benzaldehydeα,β-Unsaturated nitrile adduct
Thione Alkylation Methyl iodide, DMF, baseMethylthio derivative
Amino Group Acylation Acetyl chloride, pyridineAcetamide analog

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including those related to 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline], exhibit significant anticancer properties. Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines:

CompoundCancer TypeActivity
4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline]Breast CancerInhibitory effects observed in MCF-7 cell line
3-substituted quinazolinonesMultiple TumorsBroad-spectrum antitumor activity

These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. For example:

PathogenActivity
Staphylococcus aureusEffective at concentrations of 50 μg/mL
Escherichia coliModerate inhibition observed

Studies indicate that derivatives of this compound can act against both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, suggesting its application in treating inflammatory diseases .

Synthetic Methods

The synthesis of 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing isothiocyanates to form thiones.
  • Amination : Introducing amino groups via nucleophilic substitution reactions.

These synthetic routes allow for the modification of the compound to enhance its biological activity and selectivity .

Case Study 1: Antitumor Activity

A study conducted on a series of quinazoline derivatives demonstrated that modifications to the spiro structure significantly enhanced anticancer activity against several cell lines. The most effective derivative showed IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating antimicrobial activities, 4-amino derivatives exhibited superior inhibition against Staphylococcus aureus compared to standard antibiotics. This suggests a promising role for these compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione involves its interaction with specific molecular targets. For instance, its antitumor activity may be attributed to its ability to interfere with DNA synthesis or repair mechanisms in cancer cells. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexane]-2-thione is unique due to its specific spiro linkage and the presence of both amino and thione functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

4-Amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its unique biological properties. The presence of the thione functional group is particularly noteworthy as it may influence its reactivity and interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study detailed in the patent literature, compounds with similar structures were shown to inhibit cyclin-dependent kinases (CDK) 4 and 6, which are crucial in regulating the cell cycle and are often overactive in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10CDK4/6 Inhibition
Compound BA549 (Lung Cancer)15Apoptosis Induction
4-Amino...HeLa (Cervical Cancer)12Cell Cycle Arrest

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : As noted earlier, the compound acts as a selective inhibitor of CDK4 and CDK6. This inhibition leads to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
  • Induction of Apoptosis : Studies have suggested that compounds with similar structures can trigger apoptosis in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating potent activity against breast cancer cells .
  • Lung Cancer Model : In A549 lung cancer cells, similar compounds exhibited IC50 values around 15 µM. The study concluded that these compounds could serve as lead candidates for further development in lung cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s spirocyclic and thione functionalities require multi-step synthesis. A validated approach involves:

Cyclohexanone condensation with benzo[h]quinazoline precursors via the Bucherer-Lieb method to form the spirocyclic core (e.g., cyclohexanespiro-5-hydantoin derivatives) .

Thionation using Lawesson’s reagent or P₄S₁₀ to introduce the 2-thione group, with reaction temperature (60–100°C) and solvent (dry toluene or xylene) critical for avoiding side products .
Yield optimization (typically 40–65%) depends on stoichiometric ratios and inert atmosphere conditions .

Q. How can spectroscopic techniques verify the structure of this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the thione (C=S) stretch at ~1200–1250 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹ .
  • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.2–2.5 ppm for cyclohexane) and aromatic protons (δ 6.8–8.5 ppm for benzo[h]quinazoline). ¹³C signals for C=S appear at ~180–190 ppm .
  • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z ~380–400 for derivatives) and fragmentation patterns consistent with spiro cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antitumor efficacy) for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain specificity or cancer cell line selection). To address this:

Standardize bioassays using reference compounds (e.g., PAH-Mix183 for cytotoxicity comparisons) .

Perform dose-response analyses to differentiate selective activity thresholds. For example, antitumor effects may require higher concentrations (IC₅₀ > 50 µM) than antibacterial activity (MIC ~10–20 µM) .

Use computational docking to assess binding affinity variations across targets (e.g., VEGFR-2 vs. bacterial enzymes) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

Functional Group Modifications : Replace the 4-amino group with acyl or alkyl substituents to evaluate hydrophobicity effects .

Spiro Ring Variation : Substitute cyclohexane with cycloheptane or bicyclic systems to probe steric effects on target binding .

Thione vs. Oxo Analogues : Synthesize the 2-oxo counterpart and compare pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. How can researchers mitigate challenges in reproducibility when synthesizing this compound’s derivatives?

  • Methodological Answer : Common issues include thione oxidation and spiro ring instability. Solutions:

  • Use anhydrous solvents and reducing agents (e.g., Na₂S₂O₄) to prevent C=S → C=O conversion .
  • Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates before degradation .
  • Validate purity with HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the pharmacological mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tyrosine kinases (e.g., VEGFR-2) or bacterial topoisomerases .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
  • QSAR Modeling : Utilize MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers design experiments to investigate the compound’s photochemical stability?

  • Methodological Answer :

Light Exposure Tests : Expose solutions (ethanol or cyclohexane) to UV-Vis light (254–365 nm) and monitor degradation via UV spectroscopy (λmax ~280 nm for benzo[h]quinazoline) .

Radical Scavenger Assays : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

LC-MS Analysis : Identify photoproducts (e.g., sulfoxide or ring-opened derivatives) and quantify half-lives under standardized conditions .

Critical Data Contradictions

Q. Why do some studies report high antibacterial activity while others show negligible effects?

  • Methodological Answer : Contradictions may stem from:

Strain-Specific Sensitivity : Gram-positive bacteria (e.g., S. aureus) often show higher susceptibility due to cell wall permeability differences compared to Gram-negative species .

Compound Solubility : Poor aqueous solubility (logP ~3.5) may limit bioavailability in certain assays; use DMSO/cosolvent systems ≤1% to avoid cytotoxicity artifacts .

Metabolite Interference : Bacterial metabolism (e.g., nitroreductase activity) may activate or deactivate the compound .

Key Research Gaps

  • Mechanistic Studies : Limited data exist on the compound’s interaction with epigenetic targets (e.g., HDACs) or redox signaling pathways.
  • In Vivo Models : Most studies are in vitro; validated animal models for pharmacokinetics and toxicity are needed .

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